Hydrogen Bond Donor Capability Distinguishes the 5-Hydroxy Scaffold from 5-Alkyl-3-pyridylisoxazole Congeners
5-Hydroxy-3-(3-pyridyl)isoxazole possesses one hydrogen bond donor (HBD = 1) contributed by the 5-OH group, whereas the closely related 5-alkyl-3-pyridylisoxazole series—including 5-methyl, 5-ethyl, 5-isopropyl, and 5-cyclopropyl derivatives synthesized and characterized by Demina et al. (2018)—have zero hydrogen bond donors (HBD = 0) [1]. This structural distinction is non-trivial for target engagement: in the pyridylisoxazole S1P₁ agonist series, the presence of a hydroxyl-bearing substituent was a critical determinant of receptor binding affinity and functional selectivity [2]. The target compound thus offers a pharmacophore feature absent from the 5-alkyl sub-series that has been most extensively profiled for antiaggregatory activity.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 1 (5-OH group) |
| Comparator Or Baseline | 5-Alkyl-3-(3-pyridyl)isoxazoles: HBD = 0 (Demina et al., 2018, series) [1] |
| Quantified Difference | ΔHBD = 1 (qualitative structural difference) |
| Conditions | Structural comparison; computed molecular property |
Why This Matters
Procurement of the 5-hydroxy derivative rather than a 5-alkyl analog preserves the hydrogen bond donor functionality, which has been shown in analogous pyridylisoxazole chemotypes to govern receptor binding and selectivity.
- [1] Demina, O.V.; Belikov, N.E.; Varfolomeev, S.D.; Khodonov, A.A. 3-Pyridylisoxazoles as Prototypes of Antiaggregatory Agents. Russian Chemical Bulletin 2018, 67 (5), 866–877. DOI: 10.1007/s11172-018-2151-2. View Source
- [2] Guo, J.; et al. Identification and Synthesis of Potent and Selective Pyridyl-Isoxazole Based Agonists of Sphingosine-1-Phosphate 1 (S1P1). Bioorganic & Medicinal Chemistry Letters 2016, 26 (10), 2470–2474. DOI: 10.1016/j.bmcl.2016.03.105. View Source
